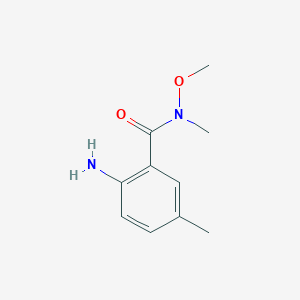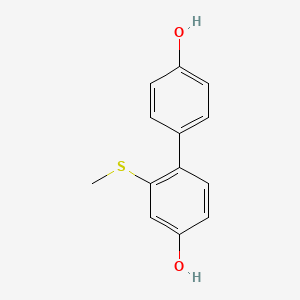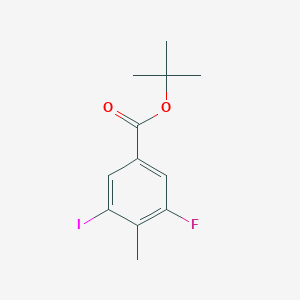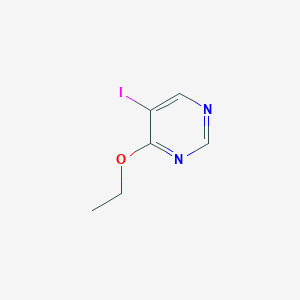
4-Ethoxy-5-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of ethoxy and iodine substituents at the 4 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-iodopyrimidine typically involves the iodination of 4-ethoxypyrimidine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods offer better control over reaction conditions, improved yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol under an inert atmosphere.
Major Products Formed:
Substitution Reactions: Products include 4-ethoxy-5-azidopyrimidine, 4-ethoxy-5-thiocyanatopyrimidine, and various 4-ethoxy-5-aminopyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds and alkynyl-substituted pyrimidines.
Scientific Research Applications
4-Ethoxy-5-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-iodopyrimidine is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds with various nucleophiles or electrophiles. This reactivity is exploited in the synthesis of complex molecules with desired biological or chemical properties.
Comparison with Similar Compounds
- 4-Ethoxy-5-bromopyrimidine
- 4-Ethoxy-5-chloropyrimidine
- 4-Methoxy-5-iodopyrimidine
Comparison: 4-Ethoxy-5-iodopyrimidine is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the ethoxy group at the 4 position provides steric and electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-ethoxy-5-iodopyrimidine |
InChI |
InChI=1S/C6H7IN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
InChI Key |
TZFMYDNZSYRZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


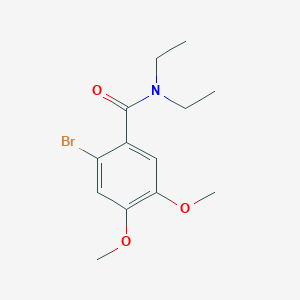

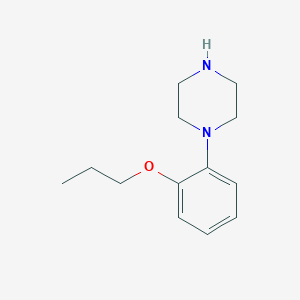

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
